molecular formula C22H21F2N5O2 B2637223 4-fluoro-N-(1-(1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251591-61-3

4-fluoro-N-(1-(1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2637223
M. Wt: 425.44
InChI Key: PAAGRDNICUQBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(1-(1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C22H21F2N5O2 and its molecular weight is 425.44. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(1-(1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(1-(1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Catalyst- and Solvent-Free Synthesis : A study described an efficient approach for the regioselective synthesis of heterocyclic amides via microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method demonstrates the potential for synthesizing complex molecules, which could be relevant for developing compounds with specific functionalities, such as the one (Moreno-Fuquen et al., 2019).

Radiotracer Development for PET Imaging

Nucleophilic [18F] Fluorination : A study on the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging explored nucleophilic displacement with [18F]fluoride. This research demonstrates the applicability of similar fluorinated compounds in developing radiotracers for studying biological targets in vivo (Katoch-Rouse & Horti, 2003).

Crystal Structure Analysis

Biologically Active Derivatives of 1,2,4-Triazoles : Research involving the synthesis and crystal structure analysis of biologically active derivatives of 1,2,4-triazoles provides insights into the intermolecular interactions critical for their activity. This could be relevant for understanding the structural requirements for the biological activity of similar compounds (Shukla et al., 2017).

properties

IUPAC Name

4-fluoro-N-[1-[1-(3-fluoro-4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5O2/c1-14-2-7-18(12-19(14)24)29-13-20(26-27-29)22(31)28-10-8-17(9-11-28)25-21(30)15-3-5-16(23)6-4-15/h2-7,12-13,17H,8-11H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAGRDNICUQBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-(1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

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